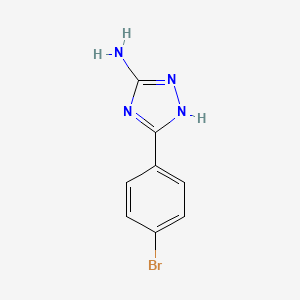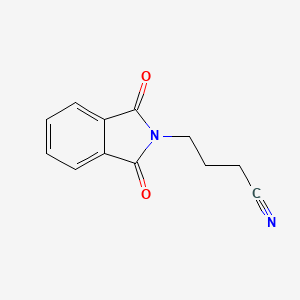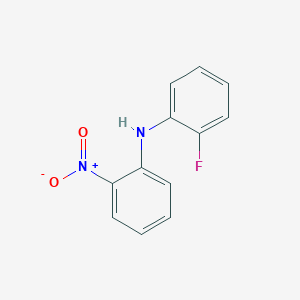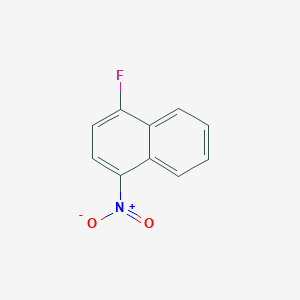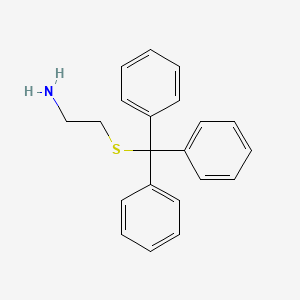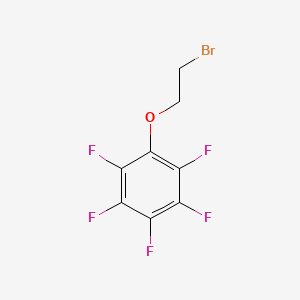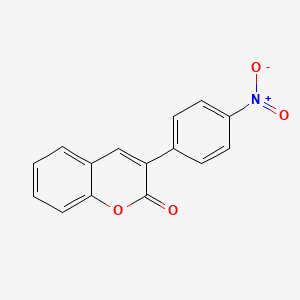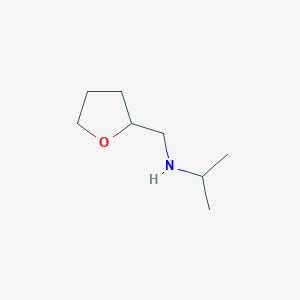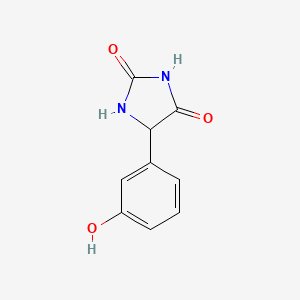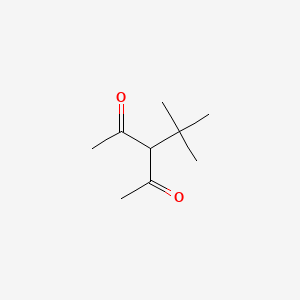
2-(2-氟苯基)-6-甲基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom on the phenyl ring and a carboxylic acid group on the quinoline moiety suggests potential for increased reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, alkylation, and functional group transformations. For instance, the synthesis of flumequine, a related fluoroquinolone, involves the resolution of racemic tetrahydroquinoline with enantiomers of 3-bromocamphor-8-sulfonic acid and subsequent reactions to introduce the carboxylic acid group . Similarly, the synthesis of 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones was achieved through a catalyst-free one-pot four-component reaction under ultrasonic conditions, which could be a potential method for synthesizing the title compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using spectroscopic methods and density functional theory (DFT). For example, the vibrational spectra of 4-Methylphenylquinoline-2-carboxylate were recorded, and the molecule's structure was optimized using DFT, which is in agreement with X-ray diffraction (XRD) results . The geometrical parameters obtained from DFT can provide insights into the molecular structure of 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including alkylation, cyclocondensation, and complexation with metals. For instance, alkylation of hydroxyquinoline carboxylic acid esters with substituted-benzyl chlorides was used to synthesize antibacterial quinolones . The title compound may also form complexes with metals, as seen with carboxyl functionalized 2-phenylquinoline derivatives reacting with cadmium acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as fluorescence, stability, and antibacterial activity, are of significant interest. The novel fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence and high stability against light and heat, which could be relevant for the fluorescence properties of the title compound . Additionally, the antibacterial activities of similar compounds, as well as their nonlinear optical properties and electrophilic reactivity, can provide a basis for predicting the properties of 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid .
科学研究应用
荧光应用
喹啉衍生物,包括那些在结构上与2-(2-氟苯基)-6-甲基喹啉-4-羧酸相关的化合物,已被确认为高效的荧光物质。这些化合物被广泛应用于生物化学和医学领域,用于研究各种生物系统,特别是基于融合芳香环的DNA荧光物质(Aleksanyan & Hambardzumyan, 2013)。此外,类似的化合物已被合成并研究其荧光行为,为抗微生物活性等领域的研究做出贡献(Lei et al., 2014)。
抗微生物和抗肿瘤研究
喹啉衍生物,包括那些在结构上类似于2-(2-氟苯基)-6-甲基喹啉-4-羧酸的化合物,在抗微生物和抗肿瘤研究中显示出有希望的结果。一项研究讨论了氟喹诺酮基噻唑烷酮的合成和抗微生物研究,突出了这类化合物在该领域的潜力(Patel & Patel, 2010)。在癌症研究领域,某些与所讨论化合物结构相关的2-苯基喹啉-4-酮衍生物被确认为有效的抗肿瘤药物,对各种肿瘤细胞系表现出显著的抑制活性(Chou et al., 2010)。
流感A核酸酶抑制
与2-(2-氟苯基)-6-甲基喹啉-4-羧酸相关的喹啉-2(1H)-酮衍生物已被合成并评估为2009年H1N1流感A核酸酶的抑制剂。这些化合物显示出作为抑制剂的效力,有助于寻找流感A的新治疗方法(Sagong et al., 2013)。
固相合成
在合成化学领域,相关化合物的固相合成已被探索。例如,包括与2-(2-氟苯基)-6-甲基喹啉-4-羧酸在结构上相似的组分的四功能支架被用于合成1,2-二取代-6-硝基-1,4-二氢喹唑啉,展示了这类化合物在复杂化学合成中的实用性(Wang et al., 2005)。
安全和危害
未来方向
属性
IUPAC Name |
2-(2-fluorophenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNIUMTWCNCWPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

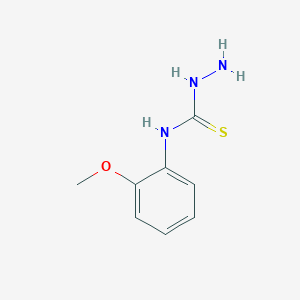
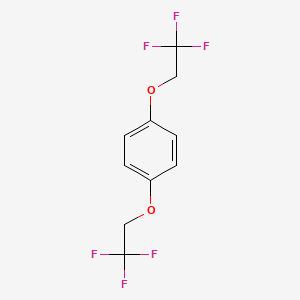
![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)
